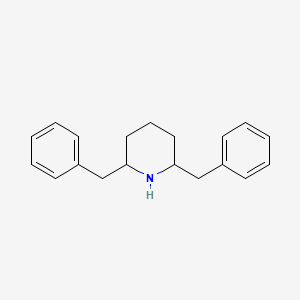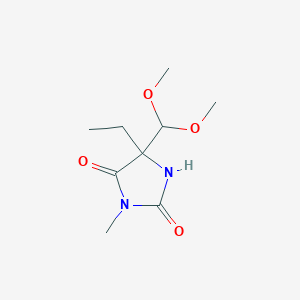
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethoxymethyl group, an ethyl group, and a methyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of ethyl isocyanate with 3-methyl-2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Another approach involves the use of dimethoxymethane as a starting material. Dimethoxymethane reacts with ethylamine and 3-methyl-2,4-imidazolidinedione under acidic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of high-throughput screening techniques can also help in identifying the optimal conditions for large-scale production.
化学反応の分析
Types of Reactions
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products, azides.
科学的研究の応用
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.
作用機序
The mechanism of action of 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions.
At the molecular level, the compound can interfere with cellular pathways, affecting processes such as cell signaling, gene expression, and metabolic regulation. The exact mechanism of action depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: This compound is a nucleoside analog with antiviral activity. It shares the dimethoxymethyl group with 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione but has a different core structure.
5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychedelic properties. It shares the methoxy group but has a different overall structure and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
特性
CAS番号 |
5469-85-2 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC名 |
5-(dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O4/c1-5-9(7(14-3)15-4)6(12)11(2)8(13)10-9/h7H,5H2,1-4H3,(H,10,13) |
InChIキー |
HZHGQZQNBAKFBS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C(=O)N1)C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


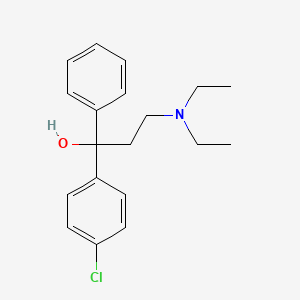
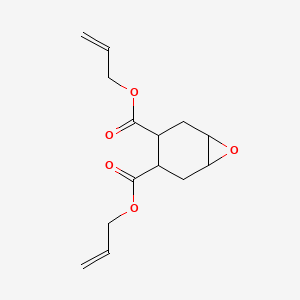


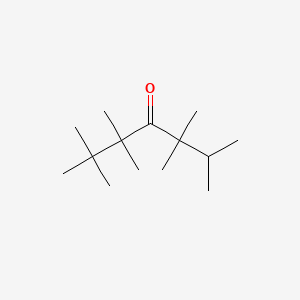
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)



![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
